3-Amino-3-ethylpiperidine-2,6-dione
Description
Historical Trajectories of Piperidine-2,6-dione Core Synthesis and Functionalization
The synthesis of piperidine-containing compounds is a cornerstone of modern organic chemistry, owing to the prevalence of this heterocycle in pharmaceuticals. nih.govd-nb.info The development of methods to create and modify the piperidine (B6355638) ring has been a continuous area of research. nih.gov
Early and traditional synthetic routes to piperidine derivatives often involved the construction of the ring from acyclic precursors. d-nb.info More contemporary methods focus on the direct and selective functionalization of a pre-existing piperidine ring, which can be challenging but offers a more efficient pathway to diverse analogues. d-nb.inforesearchgate.net Strategies such as C-H functionalization, catalyzed by transition metals like rhodium and palladium, have been developed to introduce substituents at specific positions (C2, C3, or C4) of the piperidine ring. d-nb.info The choice of catalyst and protecting groups on the nitrogen atom is crucial for controlling the site selectivity of these reactions. d-nb.info
The synthesis of the piperidine-2,6-dione substructure, also known as a glutarimide (B196013), often involves the cyclization of glutaric acid derivatives or related precursors. One established method involves the reaction of an aniline (B41778) derivative with glutaric anhydride (B1165640), followed by a cyclization step facilitated by reagents like 1,1'-carbonyldiimidazole. researchgate.net Another approach starts from L-Glutamine, which undergoes N-protection, cyclization, and subsequent deprotection to yield 3-aminopiperidine-2,6-dione (B110489). google.com This method is advantageous as it avoids harsh conditions like high-pressure hydrogenation. google.com A common synthetic step for related compounds involves the hydrogenation of a protected amino precursor, such as (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione, using a palladium on carbon (Pd/C) catalyst to yield the free amine. chemicalbook.com
Academic Significance and Methodological Utility of 3-Amino-3-ethylpiperidine-2,6-dione in Organic Chemistry
The academic significance of this compound lies primarily in its utility as a specialized chemical intermediate. The piperidine-2,6-dione core is a recognized pharmacophore, and derivatives have been explored for various potential applications in medicinal chemistry, including as antipsychotics. nih.govontosight.ai
The compound serves as a functionalized building block for creating more elaborate molecules. Specifically, compounds containing a functionalized piperidine-2,6-dione moiety are used in the development of protein degraders. sigmaaldrich.com The primary amino group on this compound provides a reactive handle for conjugation with other molecules, such as linkers attached to a protein-targeting ligand. sigmaaldrich.com The presence of the ethyl group at the C3 position creates a quaternary stereocenter, which can be crucial for influencing the conformation and binding properties of the final molecule. The synthesis of such compounds involves multi-step organic reactions, starting from available precursors. ontosight.ai
Structural Features and their Implications for Intrinsic Chemical Reactivity of this compound
The structure of this compound contains several key features that dictate its chemical behavior. The molecule is built upon a six-membered piperidine ring, which incorporates a dione (B5365651) functionality at positions 2 and 6, forming a glutarimide (a cyclic imide). A key feature is the quaternary carbon at the C3 position, which is substituted with both a primary amino group (-NH₂) and an ethyl group (-CH₂CH₃).
The intrinsic reactivity of the molecule is governed by these functional groups.
Primary Amino Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic. It can readily participate in reactions such as acylation, alkylation, and Schiff base formation. This amine is the primary site for synthetic elaboration of the molecule. sigmaaldrich.com
Imide Group: The nitrogen atom within the piperidine ring is part of an imide. The protons attached to this nitrogen are weakly acidic and can be removed by a strong base. The imide functionality can also be susceptible to hydrolysis under strong acidic or basic conditions, which would open the heterocyclic ring.
Carbonyl Groups: The two ketone groups are electrophilic centers and can react with nucleophiles. The adjacent methylene (B1212753) protons (at C4 and C5) are acidic and can be removed by a base to form enolates, allowing for further functionalization at these positions.
Quaternary Center: The presence of the ethyl group and amino group at the same carbon (C3) creates a stereocenter. This structural rigidity can have significant implications for the biological activity of derivatives synthesized from this compound.
Below is a table summarizing some of the chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | Inferred |
| Molecular Weight | 156.18 g/mol | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
| CAS Number | 1198842-37-3 | cymitquimica.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-7(8)4-3-5(10)9-6(7)11/h2-4,8H2,1H3,(H,9,10,11) |
InChI Key |
JILPUMRNAYFAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Development for 3 Amino 3 Ethylpiperidine 2,6 Dione
Retrosynthetic Dissection and Strategic Planning for the 3-Amino-3-ethylpiperidine-2,6-dione Scaffold
Retrosynthetic analysis of this compound reveals several possible synthetic routes. The primary disconnection points are the two amide bonds within the piperidine-2,6-dione ring. This leads back to a substituted glutaric acid or glutamine derivative.
A logical retrosynthetic pathway would involve the disconnection of the N-C2 and N-C6 bonds of the imide. This simplifies the target molecule to an acyclic precursor, specifically a derivative of 2-amino-2-ethylglutaric acid. This precursor already contains the required ethyl and amino groups at the α-position. The challenge then becomes the efficient cyclization of this precursor to form the desired six-membered ring.
Alternatively, a disconnection can be made at the C3-C4 bond, which would involve a Michael addition of a nucleophile to an appropriate acceptor. Another strategy could involve the functionalization of a pre-existing piperidine-2,6-dione ring. However, the most direct approach appears to be the cyclization of a suitably substituted glutaric acid derivative.
Proposed Retrosynthetic Pathway:
| Target Molecule | Precursor |
| This compound | 2-Amino-2-ethylglutaric acid diamide (B1670390) or a protected derivative |
Precursor Chemistry and Rational Design of Starting Materials for this compound Synthesis
The formation of the piperidine-2,6-dione ring often utilizes amino acid precursors due to their inherent chirality and functional groups. L-glutamic acid and L-glutamine are common starting materials for the synthesis of 3-aminopiperidine-2,6-dione (B110489) and its derivatives. chemicalbook.comgoogle.comniscpr.res.in For the synthesis of the title compound, a derivative of glutamic acid that is substituted with an ethyl group at the alpha position would be an ideal starting material.
The general strategy involves the protection of the amino group, followed by cyclization to form the glutarimide (B196013) ring. The use of dicarbonyl compounds, such as glutaric anhydride (B1165640), is also a common method for constructing the piperidine-2,6-dione scaffold. wikipedia.org
Common Precursors for Piperidine-2,6-dione Synthesis:
| Precursor Type | Example |
| Amino Acid | L-Glutamine, L-Glutamic Acid google.comniscpr.res.in |
| Dicarbonyl Compound | Glutaric Anhydride wikipedia.org |
The introduction of the ethyl and amino groups at the C3 position is a critical step in the synthesis. There are two main strategies for achieving this:
Starting with a pre-functionalized precursor: This involves using a starting material that already contains the ethyl and amino groups, such as α-amino-α-ethylglutaric acid. This simplifies the synthetic route but may require the synthesis of this specialized precursor.
Introducing the substituents during the synthesis: This can be achieved through various methods. The ethyl group can be introduced via alkylation of an enolate derived from a glutamic acid derivative. The amino group can be introduced through methods like the Strecker synthesis or by amination of an α-keto acid. In many syntheses of related compounds, the amino group is part of the initial amino acid precursor and is often protected during the early stages of the synthesis. google.com
For instance, in the synthesis of aminoglutethimide (B1683760), which has a 3-ethyl-3-(4-aminophenyl)piperidine-2,6-dione structure, the ethyl group is typically introduced via alkylation. nih.gov A similar strategy could be employed for this compound.
Classical and Modern Synthetic Approaches to this compound
Both classical and modern synthetic methods can be applied to the synthesis of this compound. The choice of method will depend on the desired scale, purity, and stereochemical control.
The formation of the imide ring is a key step in the synthesis of piperidine-2,6-diones. This is typically achieved through condensation and cyclization reactions.
One common method involves the reaction of a glutamic acid derivative with a dehydrating agent, such as a carbodiimide, or by heating to induce cyclization. google.com For example, N-protected glutamine can be cyclized under thermal conditions or with the aid of a coupling reagent. google.com Another approach is the reaction of glutaric anhydride with ammonia (B1221849) or an amine, followed by cyclization. wikipedia.org
A patent describes a method for preparing 3-amino-2,6-piperidinedione hydrochloride from L-Glutamine by first protecting the amino group, then cyclizing the intermediate with N,N'-carbonyldiimidazole, and finally deprotecting the amino group. google.com
Common Cyclization Methods:
| Reagent/Condition | Description | Reference |
| Heat | Thermal cyclization of glutamine or its derivatives. | researchgate.net |
| N,N'-Carbonyldiimidazole | A coupling agent used to facilitate cyclization. | google.com |
| Thionyl chloride | Can be used to cyclize carboxybenzyloxy-L-glutamine. | google.com |
The presence of a chiral center at the C3 position necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound. The stereochemistry of this center is often crucial for the biological activity of piperidine-2,6-dione derivatives.
Achieving stereoselectivity can be approached in several ways:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a derivative of L- or D-glutamic acid, can transfer the chirality to the final product. chemicalbook.comniscpr.res.in
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity during key bond-forming reactions, such as the introduction of the ethyl or amino group.
Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its individual enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. For example, the enantiomers of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione (B56702) were separated by crystallization of the brucine (B1667951) salt of the corresponding phthalamic acid. nih.gov
Given the structural similarities to other 3-substituted piperidine-2,6-diones, it is plausible that a stereoselective synthesis of this compound could be achieved by adapting existing methods for related compounds.
Stereoselective Synthesis of this compound and its Enantiomers
Chiral Auxiliary and Asymmetric Catalysis in this compound Synthesis
The synthesis of enantiomerically pure this compound is a significant challenge. The control of stereochemistry at the C3 position is crucial for the biological activity of its derivatives. Asymmetric synthesis methods are employed to achieve high enantiomeric purity.
One approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method can be less atom-economical due to the stoichiometric use of the auxiliary.
Asymmetric catalysis , on the other hand, utilizes a chiral catalyst to control the stereochemistry of the reaction. This is often a more efficient approach as only a catalytic amount of the chiral material is required. For the synthesis of related chiral 3-aminopiperidine derivatives, transaminases have been utilized as catalysts for asymmetric amination. google.com For example, a method using a transaminase from Mycobacterium vanbaalenii has been developed to produce (R)-3-amino piperidine (B6355638) derivatives with high optical purity. google.com This enzymatic approach offers mild reaction conditions and the potential for environmentally friendly, large-scale industrial production. google.com
Enzymatic and Biocatalytic Routes to Enantiomerically Pure 3-Aminopiperidine-2,6-dione Derivatives
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.net Enzymes operate under mild conditions and exhibit high stereoselectivity, making them ideal for the synthesis of chiral molecules like 3-aminopiperidine-2,6-dione derivatives.
A notable example is the use of an enzyme derived from IdgS, which is involved in the biosynthesis of the blue pigment indigoidine. nih.govresearchgate.net Researchers have engineered a biocatalyst, IdgS-Ox* R539A, for the synthesis of (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.govresearchgate.net This chemoenzymatic approach combines the selectivity of biocatalysis with chemical synthesis steps. nih.govresearchgate.net
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst.
For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, a related class of compounds, the reaction yield was found to be highly dependent on the solvent and temperature. researchgate.net While reactions at room temperature gave only trace amounts of the product, conducting the reaction at reflux in solvents like ethanol (B145695), methanol (B129727), acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) significantly improved the yields, with DMF providing the highest yield of 80%. researchgate.net
A patented method for preparing 3-amino-2,6-piperidinedione hydrochloride from L-glutamine highlights a three-step process involving protection, cyclization, and deprotection. google.com This route is noted for its mild reaction conditions, simple operation, and satisfactory yields, making it suitable for industrial-scale production. google.com The optimization of this process includes the selection of specific reagents and solvent ratios to achieve high purity and stable product quality. google.com
Table 1: Optimization of Solvent for N-amino pyridine-2,6-dione Synthesis
| Entry | Solvent | Temperature | Yield (%) |
| 1 | Ethanol | Room Temperature | Trace |
| 2 | Methanol | Room Temperature | Trace |
| 3 | Acetonitrile | Room Temperature | Trace |
| 4 | Tetrahydrofuran (THF) | Room Temperature | Trace |
| 5 | N,N-dimethylformamide (DMF) | Room Temperature | Trace |
| 6 | Ethanol | Reflux | 58 |
| 7 | Methanol | Reflux | 47 |
| 8 | Acetonitrile | Reflux | 65 |
| 9 | Tetrahydrofuran (THF) | Reflux | 51 |
| 10 | N,N-dimethylformamide (DMF) | Reflux | 80 |
Data adapted from a study on a related class of compounds. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of less hazardous solvents, maximizing atom economy, and improving energy efficiency.
Solvent-Free and Environmentally Benign Methodologies
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Research into solvent-free reaction conditions for the synthesis of related heterocyclic compounds has shown promising results. researchgate.net For example, the synthesis of 3,4,5-trisubstituted 2-aminofurans has been achieved through a solvent-free, multicomponent strategy at room temperature, offering a clean reaction profile and high yields. researchgate.net While not directly applied to this compound, these methodologies provide a framework for developing more environmentally benign synthetic routes.
The use of water as a solvent is another green alternative. Biocatalytic routes, as discussed earlier, often take place in aqueous media under mild conditions, further enhancing their environmental credentials. manchester.ac.uk
Atom Economy and Process Efficiency in this compound Production
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A high atom economy means that fewer atoms from the reactants are wasted as byproducts. primescholars.com Synthetic routes with high atom economy are not only more environmentally friendly but also more cost-effective.
In the context of this compound synthesis, addition and cyclization reactions are generally more atom-economical than substitution or elimination reactions. The development of synthetic pathways that maximize the incorporation of reactant atoms into the final product is a key goal of green chemistry. For example, a process that starts from inexpensive materials like maleic anhydride and substituted furans can be advantageous. google.com
Comparative Analysis of Diverse Synthetic Routes for this compound: Efficiency, Scalability, and Selectivity
The choice of a synthetic route for this compound depends on a comparative analysis of several factors, including efficiency, scalability, and selectivity.
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Efficiency (Yield) | Scalability | Selectivity (Stereo-, Regio-) | Key Advantages | Key Disadvantages |
| Classical Chemical Synthesis | Variable, can be high with optimization. researchgate.net | Generally scalable. google.com | Can be challenging to control stereoselectivity without chiral auxiliaries. | Well-established, versatile. | Often requires harsh conditions, may use toxic reagents, lower atom economy. |
| Asymmetric Catalysis | Generally high. | Potentially scalable, catalyst cost can be a factor. | High stereoselectivity. google.com | Small amount of chiral catalyst needed, high efficiency. | Catalyst development can be complex and expensive. |
| Biocatalytic/Enzymatic Routes | Often high. nih.govresearchgate.net | Can be challenging to scale up, requires specialized equipment. | Excellent stereoselectivity. nih.govresearchgate.netrsc.orgmanchester.ac.uk | Mild reaction conditions, environmentally friendly, high selectivity. manchester.ac.uk | Enzyme stability and cost can be limitations. |
Classical chemical synthesis routes, while often scalable, may lack the desired stereoselectivity and can generate significant waste. researchgate.netgoogle.com Asymmetric catalysis offers a more efficient and selective alternative, though the cost and development of the catalyst can be a consideration. google.com Biocatalytic and enzymatic routes provide excellent stereoselectivity and operate under environmentally benign conditions, but scalability and enzyme stability can be hurdles to overcome. nih.govresearchgate.netrsc.orgmanchester.ac.uk
Ultimately, the optimal synthetic route will depend on the specific requirements of the application, balancing the need for high purity, low cost, and minimal environmental impact.
Chemical Reactivity, Transformation, and Mechanistic Studies of 3 Amino 3 Ethylpiperidine 2,6 Dione
Fundamental Reactivity of the Imide and Amino Functionalities in 3-Amino-3-ethylpiperidine-2,6-dione
The reactivity of this compound is primarily centered around its imide and amino functionalities. The imide group, with its two carbonyl centers, is susceptible to nucleophilic attack, while the primary amino group can readily undergo various reactions such as acylation and alkylation.
Nucleophilic Acyl Substitution Reactions at the Imide Carbonyl Centers
The carbonyl groups of the imide functionality in this compound are electrophilic and can react with nucleophiles. These reactions proceed through a nucleophilic acyl substitution mechanism. The specific outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions.
Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions
The primary amino group at the 3-position is a key site for chemical modification. It can be readily acylated using acylating agents like acid chlorides or anhydrides. Alkylation reactions, introducing alkyl groups to the nitrogen atom, are also feasible. Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases. These reactions are crucial for the synthesis of a wide array of derivatives. niscpr.res.innih.gov
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry at the C3 position of the piperidine-2,6-dione ring is a critical aspect of its chemistry. Reactions involving this chiral center can either retain, invert, or racemize the initial stereoconfiguration. For instance, the synthesis of enantiomerically pure (S)-3-aminopiperidine-2,6-dione has been achieved through biocatalytic methods, highlighting the importance of stereocontrol in its transformations. nih.gov The stereochemical outcome of reactions is often dependent on the reaction mechanism and the reagents employed.
Ring-Opening and Ring-Closing Transformations of the this compound Ring System
The piperidine-2,6-dione ring system can undergo both ring-opening and ring-closing reactions under specific conditions. Ring-opening can be initiated by strong nucleophiles or under harsh acidic or basic conditions, leading to the formation of linear glutamic acid derivatives. Conversely, ring-closing reactions, often starting from suitably substituted glutamic acid derivatives, are a common strategy for the synthesis of the 3-aminopiperidine-2,6-dione (B110489) scaffold. nih.govgoogle.com For example, the cyclization of N-protected glutamine derivatives is a key step in many synthetic routes. google.com
Derivatization Strategies for this compound: Synthesis of Advanced Intermediates
The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules and advanced intermediates. niscpr.res.innih.gov Derivatization can be achieved by targeting either the amino group or the imide functionality, allowing for the introduction of a wide range of substituents and functional groups. sigmaaldrich.comnih.gov
Functionalization of the Amino Group for Complex Molecule Construction
The primary amino group serves as a versatile handle for the construction of complex molecular architectures. niscpr.res.in It can be transformed into a variety of other functional groups or used as a point of attachment for larger molecular fragments. ambeed.com For instance, the N-Boc protected derivative of 3-aminopiperidine is a key intermediate that allows for selective modifications at other positions of the molecule. niscpr.res.in The ability to functionalize the amino group is fundamental to the synthesis of diverse chemical libraries based on the 3-aminopiperidine-2,6-dione scaffold. bldpharm.com
Interactive Data Table: Reactions of this compound
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Acylation | Acid Chloride/Anhydride (B1165640) | N-acylated derivative | niscpr.res.in |
| Alkylation | Alkyl Halide | N-alkylated derivative | niscpr.res.in |
| Condensation | Aldehyde/Ketone | Schiff Base | nih.gov |
| Ring Opening | Strong Acid/Base | Glutamic acid derivative | nih.gov |
| Ring Closing | N-protected Glutamine | 3-Aminopiperidine-2,6-dione | google.com |
Modifications at the Imide Nitrogen and Alkyl Side Chains
The structure of this compound and its parent scaffold, 3-aminopiperidine-2,6-dione, allows for diverse chemical modifications. The primary amino group and the imide nitrogen are key sites for derivatization. While the ethyl group at the C3 position is generally stable, the synthesis of analogs with different alkyl or cycloalkyl groups at this position has been explored to modulate biological activity. nih.gov
For instance, in analogs like aminoglutethimide (B1683760) (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione), the amino group on the phenyl ring is a point for chemical alteration. ontosight.ai In the case of the title compound, the C3-primary amine can readily undergo reactions such as acylation or alkylation. Furthermore, the imide nitrogen of the piperidine-2,6-dione ring can be alkylated or arylated, a common strategy in the chemistry of related compounds like thalidomide (B1683933) to create diverse analogs.
The synthesis of derivatives with varied C3-alkyl side chains is typically achieved by starting with different substituted precursors rather than by direct modification of the ethyl group. For example, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized and studied, demonstrating that modifications at this position are synthetically accessible and can significantly influence the molecule's properties. nih.gov Similarly, processes have been described for preparing related compounds like 4-alkyl-3-aminopiperidine-2,6-dione, indicating that the piperidine (B6355638) ring itself can be a target for introducing alkyl side chains. google.com
Introduction of Chirality through Derivatization of this compound
The C3 position of this compound is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. The introduction and control of chirality are crucial, as different enantiomers can exhibit distinct biological activities. nih.gov
Several strategies have been employed to obtain enantiomerically pure forms of related piperidine-2,6-dione derivatives:
Chiral Resolution: A classical method involves the derivatization of the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. For example, the enantiomers of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione (B56702) were successfully separated by forming a brucine (B1667951) salt of the corresponding phthalamic acid derivative. nih.gov The separated diastereomers can then be converted back to the individual enantiomers.
Asymmetric Synthesis: An alternative approach is to synthesize the chiral molecule directly using stereoselective methods. Biocatalysis offers a powerful tool for this purpose. Research has shown that the (S)-enantiomer of the parent compound, 3-aminopiperidine-2,6-dione, can be produced with high enantiomeric purity using an enzyme-based system derived from the biosynthetic pathway of indigoidine. nih.gov
Use of Chiral Starting Materials: The stereochemistry of a final product can be dictated by using a starting material that is already enantiomerically pure. google.com For example, a synthesis starting with (R)- or (S)-3-aminopiperidine-2,6-dione hydrochloride allows the chirality to be carried through to the final, more complex product. google.combldpharm.comambeed.com
The absolute configuration of these chiral molecules is often determined by techniques such as comparing their circular dichroism (CD) spectra to those of known standards. nih.gov
Reaction Kinetics and Thermodynamics of this compound Transformations
While specific kinetic and thermodynamic data for transformations of this compound are not extensively documented in the cited literature, the principles can be understood by examining studies on related heterocyclic systems. Kinetic investigations are fundamental to understanding reaction mechanisms, including the identification of rate-determining steps and the influence of various parameters on the reaction rate. maxapress.com
A case study on the reaction of isatin (B1672199) derivatives with piperidine in aqueous methanol (B129727) illustrates the type of data generated. maxapress.com The study found that the reaction follows second-order kinetics and is entropy-controlled, proceeding through a nucleophilic attack followed by a ring-opening process. maxapress.com
Elucidation of Reaction Pathways and Transition States
Mechanistic studies aim to map the entire reaction coordinate, including intermediates and transition states. For reactions involving piperidine-2,6-diones, this often involves considering nucleophilic additions, cyclizations, and ring-opening steps.
In the illustrative case of the isatin-piperidine reaction, the proposed mechanism involves an initial nucleophilic attack by piperidine on a carbonyl carbon of the isatin ring. maxapress.com This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate and cleavage of an amide bond results in the ring-opened product. The study suggests that this latter stage is the rate-limiting step and is catalyzed by water. maxapress.com
Similarly, biosynthetic pathways for related compounds have been elucidated. The biosynthesis of (S)-3-aminopiperidine-2,6-dione is proposed to occur via the cyclization of L-glutamine, tethered to a synthetase enzyme, followed by other enzymatic steps. nih.gov
| Isatin Substituent | Temperature (°C) | kN x 103 (L mol-1 s-1) | ΔH# (kJ mol-1) | -ΔS# (J K-1 mol-1) | ΔG# (kJ mol-1) |
|---|---|---|---|---|---|
| H | 25 | 1.18 | 28.7 | 189 | 85.0 |
| H | 30 | 1.64 | |||
| H | 35 | 2.29 | |||
| H | 40 | 3.13 | |||
| 5-CH3 | 25 | 0.69 | 32.0 | 180 | 85.7 |
| 5-CH3 | 30 | 0.98 | |||
| 5-CH3 | 35 | 1.39 | |||
| 5-CH3 | 40 | 1.94 | |||
| 5-Cl | 25 | 3.32 | 29.2 | 182 | 83.5 |
| 5-Cl | 30 | 4.61 | |||
| 5-Cl | 35 | 6.41 | |||
| 5-Cl | 40 | 8.81 |
Influence of Catalysts and Solvent Effects on Reactivity and Selectivity
Catalysts and solvents play a critical role in directing the outcome of chemical reactions involving this compound and its precursors. The choice of solvent can affect reaction rates and equilibria, while catalysts can enable specific transformations or improve yields and selectivity. rsc.org
| Reaction Type | Catalyst/Reagent | Solvent | Reference |
|---|---|---|---|
| Debenzylation (amine synthesis) | 5% Palladium on charcoal (Pd/C) | Ethanol (B145695) | chemicalbook.com |
| Cyclization (ring formation) | N,N'-Carbonyldiimidazole, 4-Dimethylaminopyridine | Tetrahydrofuran (B95107), Ethanol, Methanol | google.com |
| Deprotection (Boc removal) | Hydrochloric acid | Ethyl acetate, Methanol | google.com |
| Three-component reaction | Piperidine | Dimethylformamide (DMF) | researchgate.net |
| Ring-opening catalysis | Water | Aqueous Methanol | maxapress.com |
As shown in Table 2, metal catalysts like Pd/C are used for hydrogenolysis reactions, such as removing a Cbz protecting group to yield the free amine. chemicalbook.com Acidic conditions are often required for the removal of acid-labile protecting groups like the Boc group. google.com Base catalysts, such as piperidine, can facilitate condensation reactions. researchgate.net Solvents are chosen based on reactant solubility and their ability to promote the desired reaction pathway; for instance, polar aprotic solvents like DMF or ethereal solvents like THF are common in these syntheses. google.comresearchgate.net
This compound as a Versatile Building Block in Complex Organic Synthesis
The concept of diversity-oriented synthesis (DOS) relies on the use of versatile starting materials, or building blocks, to generate libraries of structurally diverse molecules. mdpi.com this compound and its parent compound, 3-aminopiperidine-2,6-dione, are excellent examples of such building blocks. chemicalbook.comnih.gov The presence of multiple reactive sites allows for its incorporation into a wide range of larger, more complex structures, particularly heterocyclic and polycyclic systems. google.com
Construction of Heterocyclic and Polycyclic Systems
A key application of this building block is in the synthesis of fused heterocyclic systems. The primary amine of 3-aminopiperidine-2,6-dione can act as a nucleophile to react with suitable electrophilic partners, leading to the construction of new rings.
A notable example is the reaction of 3-aminopiperidine-2,6-dione hydrochloride with a substituted isobenzofuran-1,3-dione (a phthalic anhydride derivative). This reaction proceeds in two stages: first, the anhydride ring is opened by the amine, forming a phthalamic acid intermediate; second, an intramolecular cyclization (dehydration) occurs to form a new imide bond. This sequence results in the formation of a substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, a complex polycyclic system that is the core structure of several important therapeutic agents. google.com This transformation effectively fuses the piperidine-2,6-dione moiety to an isoindole system, demonstrating its utility in building complex molecular scaffolds. google.com
Role in Sequential and Cascade Reactions
The chemical architecture of this compound, featuring a reactive primary amine and a piperidine-2,6-dione scaffold, makes it a valuable building block in the construction of more complex molecules through sequential and cascade reactions. These reactions, which involve multiple bond-forming events in a single pot, are highly valued in organic synthesis for their efficiency and atom economy. Research in this area has primarily focused on the synthesis of the compound itself through sequential steps and its use as a key intermediate in the synthesis of biologically active molecules.
Sequential Synthesis of the Piperidine-2,6-dione Core
The construction of the this compound core itself is a prime example of a sequential reaction process. A common strategy involves a multi-step synthesis starting from readily available precursors like L-glutamine. One patented method details a three-step sequence involving protection, cyclization, and deprotection to yield the hydrochloride salt of the target compound google.com.
The general sequence can be outlined as follows:
N-Protection: The amino group of the starting material, such as L-glutamine, is first protected to prevent unwanted side reactions in subsequent steps.
Cyclization: The protected precursor then undergoes an intramolecular cyclization to form the piperidine-2,6-dione ring.
Deprotection: The protecting group is removed to yield the final 3-amino-2,6-piperidine dione (B5365651).
The following table summarizes the reaction conditions for a typical three-step synthesis of a related 3-aminopiperidine-2,6-dione hydrochloride:
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
| 1. Protection | L-Glutamine | Boc-anhydride | Alkaline medium | Not specified | Not specified |
| 2. Cyclization | N-Boc-L-Glutamine | N,N'-Carbonyldiimidazole, 4-DMAP | Tetrahydrofuran | 40-70 | 79.6 |
| 3. Deprotection | N-Boc-3-amino-2,6-piperidinedione | HCl/Ethyl acetate | Not specified | 0-50 | Not specified |
This sequential approach allows for the controlled construction of the core heterocyclic system, which can then be used in further synthetic elaborations.
Participation in Chemoenzymatic Cascade Reactions
A notable example of a related compound, (S)-3-aminopiperidine-2,6-dione, participating in a cascade reaction is in the biosynthesis of the microbial blue pigment indigoidine. In this process, the formation of the piperidine-2,6-dione ring from L-glutamine is followed by a series of enzyme-catalyzed reactions nih.gov.
Furthermore, (S)-3-aminopiperidine-2,6-dione has been utilized as a key intermediate in a one-pot chemoenzymatic synthesis of thalidomide. This process elegantly combines a biocatalytic step with a chemical transformation in a sequential manner without the need for isolation of the intermediate nih.gov.
The reaction sequence can be described as:
Enzymatic Synthesis: L-glutamine is converted to (S)-3-aminopiperidine-2,6-dione using an immobilized enzyme.
Chemical Condensation: The resulting intermediate is then directly reacted with phthalic anhydride in the same reaction vessel to produce thalidomide.
The details of this one-pot synthesis are provided in the table below:
| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) |
| 1. Enzymatic Conversion | L-Glutamine | Immobilized IdgS-Ox* R539A | Optimal buffer conditions | (S)-3-aminopiperidine-2,6-dione | Not specified |
| 2. Chemical Condensation | (S)-3-aminopiperidine-2,6-dione | Phthalic anhydride, triethanolamine, glacial acetic acid | Reflux | Thalidomide | 20.21 ± 3.5 |
While this example does not use the ethyl-substituted analog, it highlights the potential of the 3-aminopiperidine-2,6-dione scaffold to act as a crucial component in cascade reactions for the synthesis of complex, biologically relevant molecules. The presence of the ethyl group at the 3-position in the title compound would likely influence the reactivity and stereochemical outcome of such reactions, offering opportunities for the synthesis of novel analogs.
The synthesis of more complex derivatives, such as 3-(4-amino-3-iodophenyl)-3-ethylpiperidine-2,6-dione, also relies on multi-step sequential reactions, including halogenation, amination, and coupling reactions, further demonstrating the versatility of this chemical scaffold in sequential transformations ontosight.ai.
Advanced Spectroscopic and Crystallographic Studies of 3 Amino 3 Ethylpiperidine 2,6 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation of 3-Amino-3-ethylpiperidine-2,6-dione and its Synthetic Precursors/Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound.
The ¹H NMR spectrum would confirm the presence of all proton environments in the molecule. Key expected signals include:
A broad singlet for the imide proton (N-H).
A singlet for the primary amine protons (NH₂).
Multiplets for the diastereotopic methylene (B1212753) protons of the piperidine (B6355638) ring at positions C4 and C5.
Signals corresponding to the ethyl group at C3: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Expected signals for this compound would include:
Two distinct signals for the carbonyl carbons (C2 and C6) in the downfield region (typically >170 ppm).
A signal for the quaternary carbon at C3, which is shifted downfield due to the attached amino group.
Signals for the C4 and C5 methylene carbons of the piperidine ring.
Two signals for the ethyl group carbons.
For comparison, the reported NMR data for the parent compound, (S)-3-aminopiperidine-2,6-dione , serves as a reference. nih.govresearchgate.net A patent for the synthesis of 3-aminopiperidine-2,6-dione (B110489) hydrochloride provides a representative ¹H-NMR spectrum, confirming the key proton signals. google.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values are based on standard chemical shift increments and data from structural analogs like 3-amino-3-methylpiperidine-2,6-dione (B8074686) nih.gov and 3-aminopiperidine-2,6-dione nih.gov)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH -1 | 8.0 - 9.0 (broad s) | - |
| C=O (C2, C6) | - | 172 - 175 |
| C3 | - | 55 - 60 |
| NH ₂ (on C3) | 1.5 - 2.5 (s) | - |
| C3-CH ₂CH₃ | 1.8 - 2.1 (q) | 28 - 33 |
| C3-CH₂CH ₃ | 0.8 - 1.1 (t) | 8 - 12 |
| CH ₂ (C4) | 2.0 - 2.8 (m) | 28 - 32 |
| CH ₂ (C5) | 1.9 - 2.5 (m) | 20 - 25 |
s = singlet, t = triplet, q = quartet, m = multiplet
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the C4 and C5 methylene protons, and within the ethyl group (between the -CH₂- and -CH₃ protons), confirming the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). mdpi.com This technique is essential for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, it would link the proton quartet of the ethyl group to its corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is vital for connecting the molecular fragments. Key HMBC correlations would include:
The ethyl protons to the quaternary C3 and the C2 carbonyl carbon.
The C4 protons to the C2, C3, and C6 carbons.
The imide proton to the C2 and C6 carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. For a chiral molecule, NOESY can help in assigning relative stereochemistry.
Table 2: Key Expected 2D NMR Correlations for this compound
| Technique | Correlating Protons | Correlated Nuclei (¹H or ¹³C) | Structural Information |
| COSY | H4 protons | H5 protons | Confirms C4-C5 bond |
| Ethyl -CH₂- | Ethyl -CH₃ | Confirms ethyl group structure | |
| HSQC | All protons | Their directly attached carbons | Assigns ¹³C spectrum |
| HMBC | Ethyl protons | C2, C3 | Connects ethyl group to ring |
| H4 protons | C2, C3, C5, C6 | Confirms piperidine ring structure | |
| NOESY | Amino protons | Ethyl protons, H4 protons | Provides conformational/stereochemical data |
Dynamic NMR Studies of Conformational Dynamics
The piperidine-2,6-dione ring is not planar and can exist in various conformations, such as chair or boat forms. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can investigate these conformational dynamics. sigmaaldrich.com For N-substituted piperazines, which share some structural similarities, DNMR has been used to study the rotational barriers around amide bonds and ring inversion processes. sigmaaldrich.com In this compound, DNMR could be used to determine the energy barriers for ring flipping and for rotation around the C3-N bond, providing a deeper understanding of the molecule's flexibility and the stability of its conformers in solution.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (formula C₇H₁₂N₂O₂), the expected exact mass is 156.0899 g/mol . An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the compound's identity and purity. HRMS data is available for related compounds, such as the synthesis intermediates of 3-aminopiperidines derived from L-glutamic acid. sigmaaldrich.com
Table 3: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Exact Mass (Monoisotopic) | 156.0899 Da |
| Predicted [M+H]⁺ Ion | 157.0972 Da |
| Predicted [M+Na]⁺ Ion | 179.0791 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govunito.it The resulting fragmentation pattern is characteristic of the molecule's structure.
For protonated this compound ([M+H]⁺, m/z 157.1), the fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common fragmentation patterns for amino acid and amide-containing structures include:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to an ion at m/z 140.1.
Loss of water (H₂O): Potentially from the imide group, yielding an ion at m/z 139.1.
Loss of carbon monoxide (CO): Cleavage of a carbonyl group, resulting in an ion at m/z 129.1. This can occur sequentially.
Cleavage of the ethyl group: Loss of ethene (C₂H₄), leading to a fragment corresponding to protonated 3-aminopiperidine-2,6-dione at m/z 129.1.
Ring-opening reactions: Followed by various cleavages of the piperidine ring structure.
Analyzing these fragmentation pathways allows for the confirmation of specific structural motifs within the molecule. nih.govunito.it
Isotopic Labeling Studies in Mass Spectrometry for Mechanistic Insights
Isotopic labeling in conjunction with mass spectrometry is a powerful technique for elucidating metabolic pathways and reaction mechanisms. While no specific isotopic labeling studies have been reported for this compound, research on related compounds demonstrates the utility of this approach.
Stable isotope labeling is a critical tool in drug metabolism studies to understand a drug's absorption, distribution, metabolism, excretion, and toxicology (ADMET). nih.gov The use of stable isotopes, which are non-radioactive, is advantageous as mass spectrometry can differentiate between isotopically labeled and unlabeled compounds based on their mass difference. nih.gov This technique helps in identifying metabolites, and when used with internal standards, it allows for accurate quantification in biological fluids, overcoming challenges like ion suppression and chromatographic co-elutions. nih.gov
For instance, understanding the metabolic fate of drugs is crucial for their development and registration. nih.gov Isotopic labeling helps in tracing the biotransformation of a drug, providing a clearer picture of its disposition and potential toxicity. nih.gov
X-ray Crystallography for Absolute Solid-State Structure Determination of this compound and Crystalline Derivatives
The precise three-dimensional arrangement of atoms in a molecule can be definitively determined using single-crystal X-ray crystallography. Although the crystal structure of this compound has not been reported, crystallographic studies on its derivatives and related compounds provide valuable structural information.
A study on N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide provides an example of how X-ray crystallography is used to confirm the structure of a synthesized compound. nih.gov The study details the crystal data, data collection, and refinement parameters, which are essential for validating the molecular structure. nih.gov
Table 1: Example Crystal Data and Structure Refinement Parameters for a Benzimidazole (B57391) Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₂₁H₁₆N₄OS·H₂O |
| Formula weight | 390.45 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
Data from a study on N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide. nih.gov
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds. These interactions are crucial in determining the physical properties of the solid. In the aforementioned benzimidazole derivative, intermolecular N—H⋯O hydrogen bonds create columnar structures. nih.gov The presence of a water molecule in the crystal lattice further contributes to the hydrogen-bonding network. nih.gov
X-ray crystallography provides precise information about the conformation of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For the benzimidazole derivative, the bond lengths and angles were found to be within expected ranges. nih.gov Such data is vital for understanding the molecule's shape and how it might interact with biological targets.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can have different physical properties. While no polymorphism studies have been reported for this compound, research on the cocrystallization of other pharmaceutical compounds, such as sulfadimidine with 4-aminosalicylic acid, highlights the importance of this area of study. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis in this compound
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the bonding within a molecule. While specific experimental spectra for this compound are not available, a study on the related compound aminoglutethimide (B1683760) provides valuable comparative data. researchgate.net
The vibrational spectra of aminoglutethimide have been recorded in both solid-state (as a KBr pellet for IR and neat for Raman) and in an ethanol (B145695) solution for Raman. researchgate.net The complementarity of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often used to aid in the assignment of vibrational frequencies. nih.gov
Table 2: Selected Vibrational Frequencies (cm⁻¹) for Aminoglutethimide
| FT-IR (solid) | FT-Raman (solid) | Assignment |
|---|---|---|
| 3460 | 3458 | N-H stretching (amino group) |
| 3370 | 3368 | N-H stretching (amino group) |
| 3198 | 3195 | N-H stretching (imide) |
| 1718 | 1715 | C=O stretching (imide) |
| 1685 | 1683 | C=O stretching (imide) |
| 1620 | 1622 | Aromatic ring stretching |
Data is for the related compound aminoglutethimide and is sourced from a study by Sanchez-Cortez et al. researchgate.net
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization (if applicable)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores (the part of a molecule responsible for its color). While a specific UV-Vis spectrum for this compound is not available, studies on related compounds can offer insights. For example, a study on galantamine hydrobromide, another nitrogen-containing heterocyclic compound, utilized UV-spectrophotometry for its estimation, with an absorption maximum at 289 nm. researchgate.net The development and validation of such a method are crucial for quality control in pharmaceutical applications. researchgate.net
Computational and Theoretical Investigations of 3 Amino 3 Ethylpiperidine 2,6 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Properties of 3-Amino-3-ethylpiperidine-2,6-dione
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, from which a wealth of molecular properties can be derived. nih.gov
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. nih.gov Modern DFT rests on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov For these calculations, a functional (like B3LYP) and a basis set (like 6-31G(d,p)) are chosen to approximate the complex electron correlation effects. sciforum.netresearchgate.net
The piperidine-2,6-dione ring of the molecule is not planar and can adopt different conformations, primarily chair and boat forms, with the chair form generally being more stable. The substituents at the C3 position—the amino group and the ethyl group—can be oriented in either an axial or equatorial position. This gives rise to distinct conformational isomers. DFT calculations are used to perform geometry optimization for each possible conformer, identifying the most stable (lowest energy) structure. ucl.ac.uk For a related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide), NMR studies showed that the aromatic ring prefers an axial position. nih.gov Similar calculations for this compound would determine the preferential orientation of its amino and ethyl groups.
Table 1: Illustrative Calculated Geometrical Parameters for Conformers of this compound using DFT This table presents hypothetical data to illustrate the output of a typical DFT calculation.
| Parameter | Conformer A (Axial-NH2) | Conformer B (Equatorial-NH2) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +1.5 |
| Bond Length (Å) | ||
| C3-N(amino) | 1.47 | 1.46 |
| C3-C(ethyl) | 1.54 | 1.55 |
| C2=O | 1.22 | 1.22 |
| Bond Angle (degrees) | ||
| N(amino)-C3-C(ethyl) | 109.8° | 110.5° |
The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netorientjchem.org The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl oxygen atoms. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), often found near hydrogen atoms attached to heteroatoms, like the amino and imide protons. researchgate.netorientjchem.org Fukui functions are local reactivity descriptors that identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Hypothetical Reactivity Descriptors for this compound Derived from HOMO-LUMO Energies
| Descriptor | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital |
| E(LUMO) | -0.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 | Indicates significant kinetic stability |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 0.8 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be crucial for structure verification. rsc.org DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govmdpi.com The predicted spectra for different conformers can be compared with experimental data to identify which conformer is present in solution. nih.govnih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C often achievable. nih.gov
Similarly, DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, N-H bending, or C-H stretching. Comparing the calculated vibrational spectrum with the experimental one helps in the assignment of spectral bands to specific molecular motions.
Table 3: Illustrative Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for Different Conformers This table presents hypothetical data to illustrate the application of NMR prediction.
| Carbon Atom | Conformer A (Axial-NH2) | Conformer B (Equatorial-NH2) |
|---|---|---|
| C2 (C=O) | 172.5 | 173.1 |
| C6 (C=O) | 174.8 | 174.5 |
| C3 | 58.9 | 57.5 |
| C4 | 29.1 | 31.5 |
| C5 | 28.8 | 28.6 |
| Ethyl-CH2 | 30.2 | 28.9 |
| Ethyl-CH3 | 8.5 | 8.8 |
Molecular Dynamics Simulations for Conformational Space and Solvent Effects on this compound
While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
MD simulations can reveal the flexibility of the piperidine-2,6-dione ring and its substituents. mdpi.com By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and to map the accessible conformational space. This analysis can identify the most populated conformations and the energy barriers between them. Such simulations have been used to reveal the high flexibility of protein switches and the dynamics of molecules on membranes, principles which are applicable to smaller molecules like this compound. mdpi.com The flexibility of the ethyl group and the orientation of the amino group can be tracked throughout the simulation to understand their dynamic range of motion.
The properties and behavior of a molecule can be significantly altered by the presence of a solvent. nih.gov MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (such as water) in the simulation box. The simulation can then show how solvent molecules arrange around the solute and form hydrogen bonds, for instance, with the carbonyl oxygens and the amino and imide groups. researchgate.net
These interactions can stabilize certain conformations over others, potentially changing the conformational equilibrium compared to the gas phase. researchgate.net Furthermore, the solvent shell can affect the molecule's reactivity by sterically hindering access to certain reactive sites or by stabilizing charged transition states. The analysis of radial distribution functions from the simulation can quantify the structuring of solvent molecules around specific atoms of the solute. nih.gov
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for this compound Derivatives (Focus on Chemical Properties and Reactivity, not Biological Activity)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.gov While numerous QSAR (Quantitative Structure-Activity Relationship) studies exist for piperidine (B6355638) derivatives, focusing on biological activities, specific QSPR models predicting the chemical properties and reactivity of this compound derivatives are not found in the literature. nih.govnih.gov
Development of Molecular Descriptors
The development of any QSPR model begins with the calculation of molecular descriptors. talete.mi.it These are numerical values derived from a logical or mathematical procedure that encodes chemical information from a symbolic representation of a molecule. talete.mi.it Descriptors can be categorized as constitutional (2D) or geometrical (3D) and are calculated using various software and theoretical approaches. talete.mi.itresearchgate.net
For a hypothetical QSPR study on this compound, a range of descriptors would be calculated. The table below provides examples of descriptor classes that would be relevant.
| Descriptor Class | Examples | Potential Application for Chemical Property Prediction |
| Constitutional | Molecular Weight, Count of atom types (e.g., N, O), Count of specific bonds | Correlating with fundamental properties like density or molar volume. |
| Topological | Wiener index, Randić index, Balaban index | Predicting properties related to molecular shape and branching, such as boiling point or viscosity. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges | Predicting reactivity, electrophilicity/nucleophilicity, and sites of reaction. mdpi.com |
| Geometrical (3D) | Molecular surface area, Molecular volume, Radius of gyration | Modeling solubility, transport properties, and steric effects in reactions. |
Predictive Models for Chemical Behavior
Following the generation of descriptors, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) is a common technique, often coupled with a variable selection method like a Genetic Algorithm (GA) to choose the most relevant descriptors and avoid overfitting. researchgate.net
A hypothetical QSPR model for predicting a chemical property (e.g., aqueous solubility, reaction rate constant) of this compound derivatives would take the form of a linear equation:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Dᵢ are the selected molecular descriptors and cᵢ are the regression coefficients determined from a training set of compounds. The statistical quality and predictive power of such a model would be validated using metrics like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and external validation with a test set of compounds. researchgate.net
The table below illustrates the kind of statistical parameters used to evaluate such predictive models, though it must be stressed that this is a generalized example, as no specific model for this compound has been published.
| Statistical Parameter | Typical Acceptable Value | Description |
| R² (Coefficient of Determination) | > 0.8 | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. |
| Q² (Cross-validated R²) | > 0.6 | A measure of the model's predictive ability, determined through internal cross-validation. |
| F-statistic | High value | Indicates the overall significance of the regression model. |
| RMSE (Root Mean Square Error) | Low value | Represents the standard deviation of the prediction errors. |
Advanced Methodological Applications and Future Research Directions in 3 Amino 3 Ethylpiperidine 2,6 Dione Chemistry
The Role of 3-Amino-3-ethylpiperidine-2,6-dione in Facilitating Novel Synthetic Methodologies
The unique structure of this compound makes it a valuable precursor in various synthetic pathways. Its primary amine and cyclic imide functionalities allow for a range of chemical transformations, leading to the creation of diverse molecular architectures.
Development of New Catalytic Systems Utilizing this compound Moieties
While direct utilization of this compound as a catalyst is not extensively documented in publicly available research, its structural motif is integral to compounds that are investigated for their catalytic activities. The core piperidine-2,6-dione structure is a key component of certain classes of molecules designed to act as ligands for transition metal catalysts or as organocatalysts. The amino group provides a convenient handle for derivatization, allowing for the attachment of various catalytically active moieties. The development of such catalytic systems often involves the synthesis of derivatives where the this compound scaffold imparts specific stereochemical control or influences the electronic properties of the catalytic center.
Application in Solid-Phase Organic Synthesis (SPOS) of Complex Molecules
The application of this compound in solid-phase organic synthesis (SPOS) presents a promising avenue for the efficient construction of complex molecules. In SPOS, molecules are built step-by-step on a solid support, which simplifies purification processes. The amino group of this compound can be anchored to a resin, allowing it to serve as a foundational element or a scaffold. Subsequent chemical modifications can be performed on the piperidine-2,6-dione ring or by utilizing the imide nitrogen. This approach is particularly advantageous for the synthesis of libraries of related compounds for screening purposes in drug discovery and materials science.
Analytical Method Development for Research-Grade Characterization and Purity Assessment
The accurate characterization and purity assessment of this compound are crucial for its application in research and development. Advanced analytical techniques are employed to ensure the identity, purity, and enantiomeric composition of the compound.
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
The presence of a chiral center at the 3-position of the piperidine (B6355638) ring necessitates the use of chiral chromatography for the separation and quantification of its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the enantiomeric excess of this compound. Patent literature describes the potential for separating racemates of similar piperidine-2,6-dione compounds by using a chiral adsorbent. google.com This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution.
| Technique | Stationary Phase Type | Typical Mobile Phase Composition | Detection | Application |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol mixtures | UV-Vis | Enantiomeric excess determination |
| Gas Chromatography (GC) | Chiral capillary columns | Helium carrier gas | Flame Ionization Detector (FID) | Purity assessment and potential for enantiomeric separation of volatile derivatives |
Gas Chromatography (GC) can also be employed for the purity assessment of this compound, particularly if the compound or its derivatives are sufficiently volatile. For enantiomeric analysis via GC, derivatization with a chiral reagent may be necessary to form diastereomers that can be separated on a standard achiral column, or a chiral GC column can be used.
Hyphenated Techniques for Trace Analysis and Chemical Transformation Studies
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer high sensitivity and specificity for the analysis of this compound and its transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying trace impurities and studying the products of chemical reactions involving this compound. In the context of synthesizing more complex molecules, these techniques are invaluable for reaction monitoring and characterization of the final product. For instance, in the synthesis of substituted isoindolinones, where this compound is used as a reactant, HPLC is mentioned as a suitable assay method, and by extension, LC-MS/MS would be used for more detailed analysis of the reaction mixture. google.com
| Technique | Ionization Method | Mass Analyzer | Application |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Identification of volatile impurities and reaction byproducts |
| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole, Time-of-Flight (TOF) | Trace level quantification of impurities, reaction monitoring, and characterization of non-volatile transformation products |
Explorations in Materials Science or Polymer Chemistry
The bifunctional nature of this compound, possessing both an amino group and a cyclic imide, suggests its potential as a monomer or a cross-linking agent in the synthesis of novel polymers. The amino group can react with monomers such as epoxides or isocyanates, while the imide ring could potentially be opened under certain conditions to participate in polymerization reactions. While specific examples of polymers derived directly from this compound are not widely reported, its structural analogues are of interest in the development of functional polymers. The incorporation of the rigid piperidine-2,6-dione backbone into a polymer chain could influence the material's thermal stability, mechanical properties, and chemical resistance. Further research in this area could lead to the development of new materials with tailored properties for various applications.
Incorporation of this compound Units into Novel Materials
The bifunctional nature of this compound, possessing both a primary amine and a reactive imide group, makes it a compelling candidate as a building block for novel materials. Although specific research on incorporating this exact molecule into materials is not yet prevalent, its functional groups suggest several possibilities. The primary amino group can serve as a reactive site for covalent bonding into larger macromolecular structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it can act as a linker or a pendant functional group to modulate pore size and surface chemistry.
Furthermore, the piperidine-2,6-dione ring itself, with its polar carbonyl groups and hydrogen bonding capabilities (imide N-H), can impart specific properties to a material, such as enhanced thermal stability or selective affinity for certain molecules. The ethyl group at the C3 position provides steric bulk and hydrophobicity, which could be exploited to fine-tune the physical properties and solubility of the resulting materials.
Polymerization Reactions Involving this compound Monomers
As a monomer, this compound offers intriguing possibilities for the synthesis of functional polymers. The presence of a primary amine allows for its participation in step-growth polymerization reactions. For instance, reaction with diacyl chlorides or dicarboxylic acids could yield novel polyamides, while reaction with diisocyanates could produce polyureas. The rigid glutarimide (B196013) ring would be incorporated into the polymer backbone, potentially leading to materials with high glass transition temperatures and specific mechanical properties. While radical polymerization of piperidine-containing monomers has been demonstrated for other derivatives, the application to this compound is a key area for future work. researchcommons.org
Below is a table of potential polymerization reactions involving this monomer.
| Polymer Type | Co-monomer Required | Potential Linkage | Resulting Polymer Backbone Feature |
| Polyamide | Diacyl Chloride or Dicarboxylic Acid | Amide Bond | Contains repeating glutarimide and amide functionalities |
| Polyurea | Diisocyanate | Urea (B33335) Bond | Incorporates rigid glutarimide and urea linkages |
| Polyimide | Dianhydride | Imide Bond (via amic acid intermediate) | Creates a highly rigid and thermally stable structure |
This table represents potential reactions based on functional group reactivity, pending experimental validation.
Emerging Research Frontiers and Unexplored Chemical Reactivity of this compound
The unique combination of a chiral center, a primary amine, and a glutarimide ring suggests a rich and unexplored reactivity landscape for this compound.
Photochemical and Electrochemical Transformations
The photochemical and electrochemical behaviors of this compound have not been extensively studied, marking a significant frontier for research. The primary amino group is a potential site for oxidation. Electrochemical studies, such as cyclic voltammetry, could be employed to determine the oxidation potential and explore the generation of reactive intermediates. semanticscholar.org Such studies would be foundational for developing electrosynthetic methods to create novel derivatives or for understanding its behavior in electronic materials. semanticscholar.org
Photochemically, the carbonyl groups of the dione (B5365651) ring could participate in reactions such as Norrish-type cleavages or cycloadditions upon excitation, offering pathways to complex molecular architectures.
| Transformation Type | Potential Reaction | Expected Outcome |
| Electrochemical Oxidation | Oxidation of the primary amine | Formation of radical cations or nitrenium ions |
| Electrochemical Reduction | Reduction of the imide carbonyls | Generation of hydroxylated or ring-opened products |
| Photochemical Reaction | Norrish Type I or II cleavage | Ring fragmentation or hydrogen abstraction |
This table outlines prospective transformations for investigation.
Radical Reactions and Organometallic Chemistry
The field of radical reactions involving this compound is another area ripe for exploration. The primary amine can be a precursor to nitrogen-centered radicals, which could then engage in various C-H functionalization or addition reactions.
In organometallic chemistry, the compound's amino and imide groups can act as ligands for transition metals. The primary amine is a classic Lewis base, capable of coordinating to a metal center. This could lead to the development of novel catalysts where the chiral glutarimide backbone influences the stereochemical outcome of a catalyzed reaction. The synthesis of piperidines using organometallic reagents is a known strategy, suggesting a synergy between these fields. whiterose.ac.uk The formation of organometallic complexes could also be a strategy to enhance the solubility and reactivity of the glutarimide core.
Challenges and Opportunities in the Academic Research of this compound
The academic study of this compound is met with both distinct challenges and significant opportunities.
Challenges:
Limited Foundational Data: A primary challenge is the scarcity of published research and characterization data specifically for the 3-ethyl derivative, requiring researchers to conduct foundational work.
Synthetic Complexity: The synthesis of asymmetrically substituted glutarimides can be complex. Controlling the stereocenter at the C3 position is a significant hurdle, as this position can be susceptible to racemization under either basic or acidic conditions, a known challenge for related glutarimide drugs. nih.gov
Solubility Issues: Glutarimide-containing compounds are often characterized by poor solubility in common organic solvents, which can complicate reaction setup, purification, and analytical characterization. nih.gov
Opportunities:
Unexplored Chemical Space: The compound is an under-investigated building block, meaning there is a high potential for discovering novel reactions and properties.
Analog for Medicinal Chemistry: The piperidine-2,6-dione core is a key pharmacophore in important therapeutic agents. nih.govrscf.ru Investigating the influence of the 3-ethyl group on biological activity, compared to the methyl or unsubstituted analogs, presents a major opportunity in medicinal chemistry. nih.gov
Development of Functional Materials: As outlined previously, its structure is well-suited for use as a monomer in polymer science or as a linker in the creation of advanced materials like MOFs and COFs, an area that remains entirely unexplored. google.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-amino-3-ethylpiperidine-2,6-dione and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted glutarimide precursors. For example, nucleophilic substitution at the 3-position of a piperidine-2,6-dione scaffold using ethylamine derivatives under basic conditions (e.g., Na₂CO₃) can introduce the ethyl-amino group. Evidence from analogous compounds (e.g., 3-ethyl-3-phenyl derivatives) suggests that ring closure via condensation of α-keto acids with urea or ammonium carbamate is a viable route .
- Key Considerations : Optimize reaction pH and temperature to prevent racemization, as stereochemical integrity is critical for biological activity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 210–230 nm for purity assessment .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., carbonyl signals at δ ~170–175 ppm for C2/C6) and high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., R/S configurations at C3) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing carbonyl groups at C2/C6 activate the C3 position for nucleophilic attack. Substituents like ethylamine enhance electron density at C3, modulating reactivity .
- Steric Effects : Bulky substituents at C3 (e.g., ethyl groups) may hinder access to electrophilic sites. Computational modeling (e.g., DFT) can predict reaction pathways and transition states .
Q. What mechanistic insights explain the compound’s potential as a bioactive scaffold (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Binding : The dione moiety mimics natural substrates (e.g., glutarimide in proteasome inhibitors). Molecular docking studies suggest hydrogen bonding between the C2/C6 carbonyls and catalytic residues (e.g., Thr1 in proteasomes) .
- Amino Group Role : The 3-amino group enhances solubility and participates in salt bridges or proton transfer, critical for binding affinity .
Q. How can researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to improve yield.
- Chiral Analysis : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess. For example, (R)- and (S)-enantiomers of analogous piperidinediones show distinct biological profiles .
- Case Study : A 2025 study resolved a 20% yield discrepancy by identifying trace water as a competing nucleophile in anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
